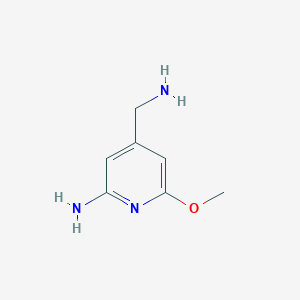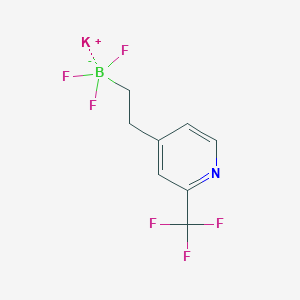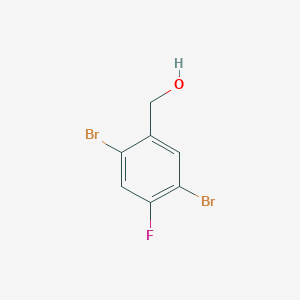
2,5-Dibromo-4-fluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5Br2FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with two bromine atoms at the 2 and 5 positions and a fluorine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method is the bromination of 4-fluorobenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atoms, yielding 4-fluorobenzyl alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2,5-Dibromo-4-fluorobenzaldehyde or 2,5-Dibromo-4-fluorobenzoic acid.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: 2,5-Diazido-4-fluorobenzyl alcohol or 2,5-Dicyano-4-fluorobenzyl alcohol.
Scientific Research Applications
2,5-Dibromo-4-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-fluorobenzyl alcohol depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms make the benzyl carbon more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzyl alcohol: Similar structure but with only one bromine atom.
2,4-Dibromo-5-fluorobenzyl alcohol: Different substitution pattern on the benzene ring.
2-Bromo-5-fluorobenzyl alcohol: Contains only one bromine atom and a fluorine atom.
Uniqueness
2,5-Dibromo-4-fluorobenzyl alcohol is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which confer distinct chemical properties and reactivity. This unique substitution pattern can lead to different reaction pathways and products compared to other similar compounds, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C7H5Br2FO |
|---|---|
Molecular Weight |
283.92 g/mol |
IUPAC Name |
(2,5-dibromo-4-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5Br2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 |
InChI Key |
NHGTVPPBOAYSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


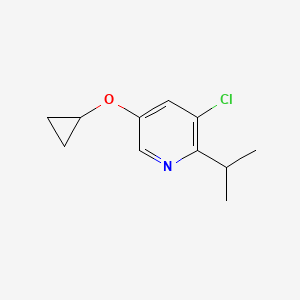
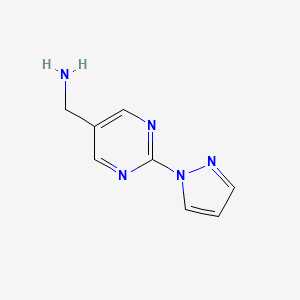
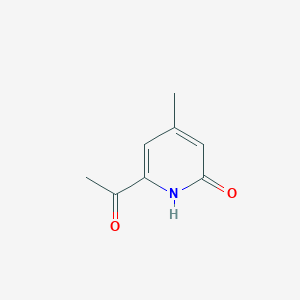


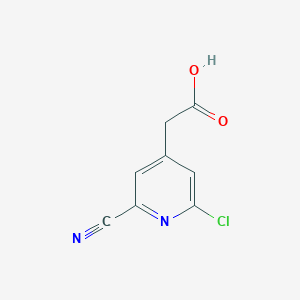




![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)

